molecular formula C23H22N4O B2914153 3-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)benzonitrile CAS No. 1351596-36-5

3-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2914153
CAS No.: 1351596-36-5
M. Wt: 370.456
InChI Key: YNHNVDLNHOCLPJ-UHFFFAOYSA-N
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Description

3-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)benzonitrile is a sophisticated chemical scaffold designed for pharmaceutical research and drug discovery applications. This hybrid compound incorporates multiple pharmaceutically relevant motifs, including an imidazole core, piperidine ring, and benzonitrile group, creating a versatile structure with potential for diverse biological interactions. The imidazole ring system represents a privileged structure in medicinal chemistry, known to contribute to various pharmacological activities . As a five-membered heterocycle containing two nitrogen atoms, imidazole demonstrates amphoteric properties and participates in hydrogen bonding, characteristics that often enhance bioavailability and target engagement . The piperidine component provides conformational constraint and structural rigidity, while the benzonitrile moiety may influence electronic properties and metabolic stability. This molecular architecture is particularly valuable for investigating novel therapeutic agents, with imidazole derivatives having demonstrated broad biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects in research settings . The compound's structural features make it suitable for exploring structure-activity relationships in medicinal chemistry programs, particularly for targets where imidazole-containing compounds have shown historical significance, such as proton pump inhibitors, antihistaminic agents, and antifungal drugs . Researchers may utilize this compound as a synthetic intermediate, structural template for analog development, or as a starting point for library synthesis in high-throughput screening campaigns. The integration of multiple pharmacophores within a single molecule offers opportunities to study polypharmacology and target selectivity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound using appropriate safety protocols and consult relevant scientific literature for specific application guidelines.

Properties

IUPAC Name

3-[4-[(2-phenylimidazol-1-yl)methyl]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c24-16-19-5-4-8-21(15-19)23(28)26-12-9-18(10-13-26)17-27-14-11-25-22(27)20-6-2-1-3-7-20/h1-8,11,14-15,18H,9-10,12-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHNVDLNHOCLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)benzonitrile is a complex organic compound that integrates piperidine and imidazole moieties, suggesting potential biological activity. This article reviews the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C20H22N4\text{C}_{20}\text{H}_{22}\text{N}_{4}

This structure is characterized by a piperidine ring attached to an imidazole derivative, which is a common feature in many biologically active compounds.

The biological activity of this compound can be attributed to its interaction with various biological targets. The imidazole ring may facilitate binding to enzymes or receptors involved in key biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.
  • Receptor Modulation: It could interact with neurotransmitter receptors, affecting signaling pathways involved in neurological functions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity: Many imidazole derivatives have shown promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Properties: Some studies suggest that imidazole-containing compounds can exhibit antibacterial and antifungal activities.
  • Neuroprotective Effects: Certain derivatives have been investigated for their potential to protect neuronal cells from damage.

Anticancer Activity

A study examining the structure-activity relationship (SAR) of imidazole derivatives found that modifications to the piperidine and benzonitrile components significantly enhanced anticancer properties in vitro. For instance, compounds with specific substitutions on the phenyl ring exhibited higher cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Neuroprotective Effects

In a neuropharmacological study, a related imidazole derivative demonstrated protective effects against oxidative stress-induced neuronal damage. The compound was shown to reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cultures .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer15
Compound BAntimicrobial30
Compound CNeuroprotective25

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Key Functional Groups Applications Synthesis Method
Target Compound Benzonitrile + piperidine + imidazole 2-Phenylimidazole, benzonitrile Kinase inhibition (hypothesized) Likely SNAr or coupling
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile Dual piperidine + benzonitrile Piperidine, benzonitrile Anticancer/antimalarial precursors Nucleophilic substitution
2-(3-Piperidinyl)-1H-benzimidazole Benzimidazole + piperidine Benzimidazole Antimicrobial/antiparasitic Not specified
3-(4-Morpholino-pyrrolopyrimidinyl)benzonitrile Morpholine + pyrrolopyrimidine Morpholine, benzonitrile Kinase inhibition/OLED materials Not specified

Key Research Findings

Imidazole vs.

Piperidine vs. Morpholine : Piperidine provides greater conformational flexibility than morpholine, which could enhance binding to flexible enzyme pockets .

Benzonitrile’s Role: The benzonitrile group in the target compound and its analogs is critical for dipole interactions, a feature absent in non-nitrile compounds like 2-(3-piperidinyl)-1H-benzimidazole .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the piperidine-imidazole-benzonitrile scaffold?

  • Methodological Answer : The core structure can be synthesized via multi-step protocols involving:

  • Coupling reactions : Amide bond formation between piperidine and benzonitrile derivatives using reagents like DCC (dicyclohexylcarbodiimide) for activation .
  • Hydrogenation : Reduction of intermediates (e.g., coumarin derivatives) to achieve saturated piperidine rings .
  • Mannich reactions : Introducing substituents via amine-aldehyde condensations, as demonstrated in benzimidazole-piperidine derivatives .
  • Heterocyclic assembly : Imidazole rings are often formed via cyclization of amidine precursors or through multi-component reactions involving aldehydes and urea .

Q. How can spectroscopic methods confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm substituent positions. For example, benzonitrile’s nitrile carbon appears at ~115 ppm, while imidazole protons resonate between 7.0–8.5 ppm .
  • IR spectroscopy : Identify carbonyl (amide C=O at ~1650–1700 cm⁻¹) and nitrile (C≡N at ~2200 cm⁻¹) stretches .
  • Mass spectrometry (HRMS) : Validate molecular formula via exact mass matching (e.g., [M+H]+ for C24H20N4O requires m/z 380.1634) .

Q. What are common purification techniques for isolating this compound?

  • Methodological Answer :

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate crystalline solids .
  • HPLC : For high-purity isolation (>98%), employ reversed-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How does the spatial arrangement of the piperidine and imidazole rings influence target binding?

  • Methodological Answer :

  • X-ray crystallography : Resolve the T-shaped conformation of the piperidine-imidazole system, which minimizes allylic strain and optimizes van der Waals interactions with hydrophobic pockets in enzymes (e.g., FAAH) .
  • Conformational analysis : Molecular dynamics (MD) simulations show that the perpendicular orientation of the piperidine ring relative to the imidazole enhances binding to residues like Phe381 and Leu404 in FAAH .

Q. What functional group modifications impact biological activity in analogs of this compound?

  • Methodological Answer :

  • Amide-to-urea substitution : Replacing the amide carbonyl with urea (e.g., compound 11 in Table 3 of ) abolishes activity due to steric hindrance and loss of hydrogen-bonding capacity.
  • Aryl substitutions : Introducing electron-withdrawing groups (e.g., -CF3) on the phenyl ring improves metabolic stability but may reduce solubility .
  • Piperidine methylation : Adding methyl groups to the piperidine ring (e.g., 3,5-dimethyl) alters ring puckering, affecting binding pocket complementarity .

Q. What computational approaches are used to model the interaction between this compound and enzymes like FAAH?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding poses. The piperidine ring occupies a hydrophobic cavity, while the benzonitrile interacts with polar residues via π-stacking .
  • QM/MM simulations : Analyze electronic interactions (e.g., charge transfer between the nitrile group and Thr488 in FAAH) .
  • Free-energy calculations : Apply MM-PBSA to quantify binding affinities, highlighting contributions from residues like Met436 and Trp531 .

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